2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
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Overview
Description
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a difluoromethyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, difluoromethyl, and methoxyphenyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
Substitution Reactions: Introduction of the cyclopropyl and difluoromethyl groups via substitution reactions.
Methoxylation: Introduction of the methoxy group through methoxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [3-cyclopropyl-4-(fluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- [3-cyclopropyl-4-(trifluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Uniqueness
The uniqueness of 2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-27-12-4-2-3-11(7-12)14-8-13(18(20)21)16-17(10-5-6-10)23-24(9-15(25)26)19(16)22-14/h2-4,7-8,10,18H,5-6,9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPHMOGMDZDBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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